An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyrimidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-methylpyrimidin-4-ol (CAS No: 3524-87-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available experimental and predicted data, outlines standard experimental protocols for property determination, and presents a general workflow for the physicochemical characterization of novel compounds.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The following tables summarize the key physicochemical data for 6-methylpyrimidin-4-ol.
| Identifier | Value |
| IUPAC Name | 6-methylpyrimidin-4-ol |
| Synonyms | 4-Hydroxy-6-methylpyrimidine, 6-Methyl-4(3H)-pyrimidinone |
| CAS Number | 3524-87-6[1] |
| Molecular Formula | C₅H₆N₂O[2] |
| Molecular Weight | 110.11 g/mol [2] |
| Chemical Structure |
|
| Property | Value | Type | Source |
| Melting Point | 145-150 °C | Experimental | [3] |
| Boiling Point | 192.1 ± 23.0 °C | Predicted | [3] |
| Water Solubility | High solubility in water | Qualitative | [1] |
| pKa | 9.46 ± 0.40 | Predicted | [3] |
| logP (Octanol-Water Partition Coefficient) | -0.3 | Predicted (XLogP3) | [4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 6-methylpyrimidin-4-ol are not widely published. However, the following are standard, widely accepted methodologies for the characterization of heterocyclic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
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A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.
Methodology:
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A small volume of the liquid is placed in a test tube.
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A capillary tube, sealed at one end, is placed inverted in the test tube.
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The apparatus is heated, and the temperature is monitored.
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The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary.
Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.
Methodology:
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.
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The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant of the compound.
Methodology:
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A known concentration of the compound is dissolved in water or a co-solvent system.
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The solution is titrated with a standardized solution of a strong acid or base.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.
Methodology:
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A known amount of the compound is dissolved in a mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
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The mixture is then centrifuged to separate the n-octanol and water layers.
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The concentration of the compound in each phase is determined by a suitable analytical method.
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The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a newly synthesized compound, a critical process in early-stage drug discovery.
This guide provides a foundational understanding of the physicochemical properties of 6-methylpyrimidin-4-ol. For drug development professionals, this information is crucial for guiding further studies, including formulation, toxicology, and pharmacokinetic analyses. The provided experimental protocols serve as a starting point for in-house characterization and validation of these important parameters.

